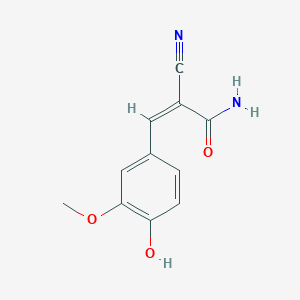
1-(2,3,4-Trifluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-Trifluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7F3O It is a trifluoromethylated phenol derivative, characterized by the presence of three fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trifluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3,4-trifluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3,4-trifluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(2,3,4-trifluorophenyl)ethane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: 1-(2,3,4-trifluorophenyl)ethanone.
Reduction: 1-(2,3,4-trifluorophenyl)ethane.
Substitution: 1-(2,3,4-trifluorophenyl)ethyl chloride.
Scientific Research Applications
1-(2,3,4-Trifluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
1-(2,3,4-Trifluorophenyl)ethan-1-ol can be compared with other trifluoromethylated phenol derivatives, such as:
- 1-(2,4,6-Trifluorophenyl)ethan-1-ol
- 1-(2,3,5-Trifluorophenyl)ethan-1-ol
- 1-(2,4,5-Trifluorophenyl)ethan-1-ol
Uniqueness: The unique arrangement of fluorine atoms in this compound imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C8H7F3O |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
1-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
InChI Key |
ILJQOYFGFVFJSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


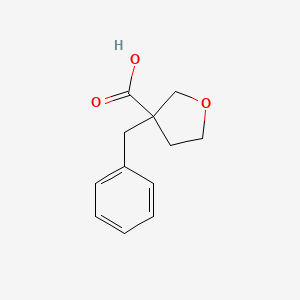



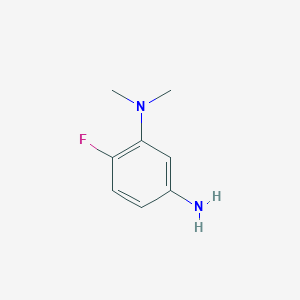
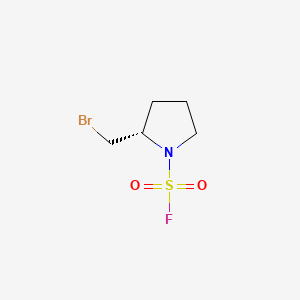
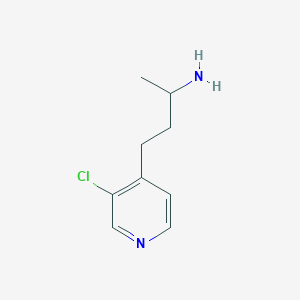
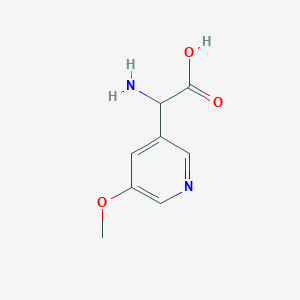

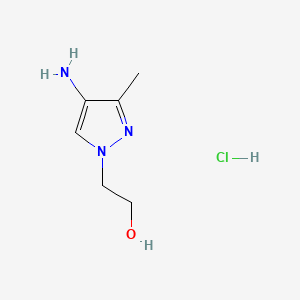
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)


